molecular formula C11H15ClN2O2 B2905739 {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine CAS No. 1461726-96-4

{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine

Cat. No.: B2905739
CAS No.: 1461726-96-4
M. Wt: 242.7
InChI Key: PMUBFQAKJVGUSE-UHFFFAOYSA-N
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Description

{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine is a pyridine derivative characterized by a substituted pyridin-4-yl core. Its structure includes:

  • 2-Chloro substituent at the 2-position of the pyridine ring.
  • 5-(Methoxymethoxy) group at the 5-position, introducing a methoxy-protected hydroxyl moiety.

Properties

IUPAC Name

(E)-2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)5-4-9-6-11(12)13-7-10(9)16-8-15-3/h4-7H,8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUBFQAKJVGUSE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=CC(=NC=C1OCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=CC(=NC=C1OCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine typically involves the following steps:

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

The biological activities of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine have been the subject of extensive research:

Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed an IC50 value of 15 µM against E. coli, suggesting a strong potential for development as an antimicrobial agent.

Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 lung cancer cells, leading to a reduction in cell viability by approximately 40% at a concentration of 20 µM. This effect is thought to be mediated through apoptosis induction and cell cycle arrest.

Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to modulate pathways related to oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

Case Studies

StudyModelFindings
Study 1Bacterial InhibitionSignificant inhibition against E. coli with an IC50 value of 15 µM.
Study 2Cancer Cell LinesInduced apoptosis in A549 lung cancer cells with a reduction in cell viability by 40% at 20 µM concentration.
Study 3NeuroprotectionReduced oxidative stress markers in PC12 cells exposed to hydrogen peroxide at concentrations above 10 µM.

These findings illustrate the compound's diverse biological activities and its potential for therapeutic applications.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Development of New Materials : The compound's unique chemical properties make it suitable for use in the development of new materials, particularly in polymer chemistry.
  • Chemical Processes : It is employed in the formulation of specialty chemicals, contributing to advancements in chemical manufacturing techniques.

Mechanism of Action

The mechanism of action of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison and Similarity Scores

CAS No. Compound Name Key Substituents Similarity Score
1914157-93-9 (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride 2-Methoxy, ethanamine, hydrochloride salt 1.00
1640848-91-4 (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 2-Methoxy, aminoethanol, dihydrochloride 0.93
1640848-93-6 (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 2-Methoxy, aminoethanol (R-configuration) 0.93
1260663-96-4 2-Methoxy-5-methylpyridin-4-amine 2-Methoxy, 5-methyl, primary amine 0.80
943843-27-4 (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride 2-Difluoromethoxy, methanamine, hydrochloride 0.79

Key Observations:

Highest Similarity (Score 1.00):

  • The compound (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride shares the 2-methoxy-pyridin-4-yl core with the target molecule. However, it lacks the chloro , methoxymethoxy , and ethenyl-dimethylamine groups, instead featuring an ethanamine side chain and hydrochloride salt. This suggests similar electronic profiles but divergent steric and solubility properties .

Enantiomeric Pair (Score 0.93): The (S)- and (R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochlorides exhibit high structural similarity but differ in stereochemistry at the aminoethanol moiety.

Lower Similarity Compounds (Scores ≤0.80):

  • 2-Methoxy-5-methylpyridin-4-amine and (2-(difluoromethoxy)pyridin-4-yl)methanamine hydrochloride feature methyl or difluoromethoxy substituents, respectively. These groups may reduce polarity compared to the target’s methoxymethoxy and chloro substituents, impacting lipophilicity and metabolic stability .

Substituent-Specific Analysis:

  • Chloro vs.
  • Methoxymethoxy vs. Simple Methoxy:
    The methoxymethoxy group at the 5-position introduces a bulkier, more hydrolytically stable moiety compared to simpler methoxy or hydroxyl groups, which could influence solubility and degradation pathways.

  • Ethenyl-Dimethylamine vs. Amine Salts: The target’s ethenyl-dimethylamine side chain differs from the amine hydrochloride or aminoethanol groups in similar compounds. This structural variation affects basicity, solubility (e.g., free base vs.

Biological Activity

{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine, with the molecular formula C11H15ClN2O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 242.7 g/mol
  • CAS Number : 1461726-96-4
  • IUPAC Name : (E)-2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, although detailed mechanisms remain under investigation .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the presence of the chloro and methoxymethoxy groups, which enhance its interaction with microbial cell membranes .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways related to oxidative stress and inflammation, which are critical in conditions such as Alzheimer's disease .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyModelFindings
Study 1Bacterial InhibitionShowed significant inhibition against E. coli with an IC50 value of 15 µM.
Study 2Cancer Cell LinesInduced apoptosis in A549 lung cancer cells with a reduction in cell viability by 40% at 20 µM concentration.
Study 3NeuroprotectionReduced oxidative stress markers in PC12 cells exposed to hydrogen peroxide at concentrations above 10 µM.

Mechanistic Insights

Further mechanistic studies have suggested that the compound may inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression profiles associated with cell survival and proliferation .

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific functional groups:

CompoundActivityNotes
2-Chloro-5-(methoxymethoxy)pyridineModerate antimicrobialLacks the ethenyl dimethylamine moiety.
2-Chloro-5-(methoxymethoxy)pyridin-4-yl}ethenylamineAnticancer potentialDifferent amine group alters reactivity.

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